![molecular formula C8H12ClF2NO2 B13085086 (3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B13085086.png)
(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-6,6-difluoro-2-azabicyclo[222]octane-3-carboxylic acid hydrochloride is a chemical compound with a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride typically involves multiple steps. One common method includes the use of α-amino ketones and O-acyl oximes in a copper-catalyzed oxidative dehydrogenative [3 + 2] annulation reaction . This method allows for the formation of the bicyclic structure through the creation of new C(sp2)-C(sp2) and C(sp2)-N bonds.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often include controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used.
科学的研究の応用
(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and protein binding.
Medicine: This compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of (3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to a biochemical response. The pathways involved can vary depending on the specific application but often include modulation of enzyme activity or receptor signaling.
類似化合物との比較
Similar Compounds
- 2,3-Bis(benzoyloxy)succinic acid compound with 2-(2,2-diphenyl-1,3-dioxolan-4-yl)piperidine
- 2,3-Diphenylsuccinic acid
Uniqueness
(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride is unique due to its bicyclic structure and the presence of fluorine atoms, which can significantly alter its chemical properties and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H12ClF2NO2 |
|---|---|
分子量 |
227.63 g/mol |
IUPAC名 |
(3S)-6,6-difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H11F2NO2.ClH/c9-8(10)3-4-1-2-5(8)11-6(4)7(12)13;/h4-6,11H,1-3H2,(H,12,13);1H/t4?,5?,6-;/m0./s1 |
InChIキー |
OGUBDDBTTQOMKI-MMYXBGEXSA-N |
異性体SMILES |
C1CC2C(CC1[C@H](N2)C(=O)O)(F)F.Cl |
正規SMILES |
C1CC2C(CC1C(N2)C(=O)O)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


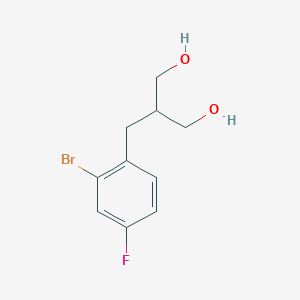
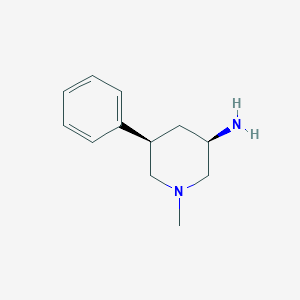
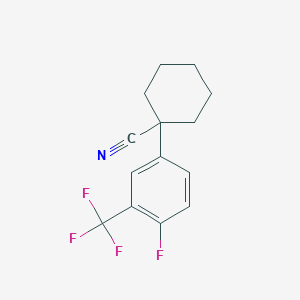
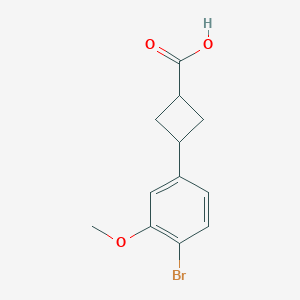


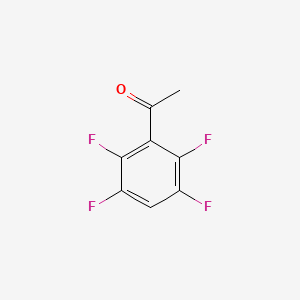
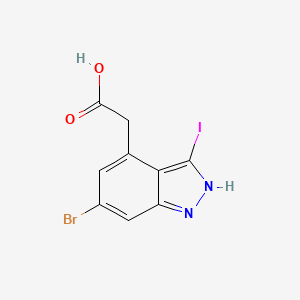
![2-amino-N,3-dimethyl-N-[(1S)-1-pyridin-2-ylethyl]butanamide](/img/structure/B13085061.png)
amine](/img/structure/B13085064.png)
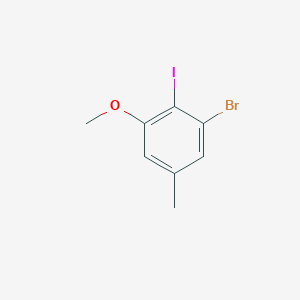

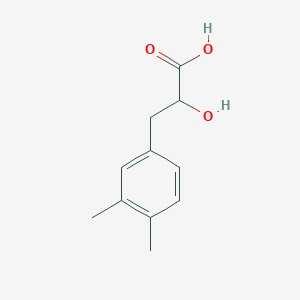
![2-Cyano-3-[1-(2-cyanoethyl)-3-[3-(difluoromethoxy)phenyl]-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B13085078.png)
